

synthesis of 3-(3-Methoxyphenyl)-1H-Pyrazole from chalcones

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Compound of Interest

Compound Name: 3-(3-Methoxyphenyl)-1H-Pyrazole

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Application Note & Protocol

Topic: High-Yield Synthesis of 3-(3-Methoxyphenyl)-1H-Pyrazole from a Chalcone Precursor

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the core structure of numerous FDA-approved drugs, including the anti-inflammatory agent Celecoxib and the kinase inhibitor Ruxolitinib.^[1] Its prevalence stems from the unique electronic properties and steric versatility of the five-membered heterocyclic ring, which allow it to act as a potent pharmacophore capable of engaging in various biological interactions. The specific derivative, **3-(3-Methoxyphenyl)-1H-pyrazole** (CAS No: 144026-74-4), is a valuable building block for synthesizing more complex molecules with potential therapeutic applications, ranging from anticancer to antimicrobial agents.^{[2][3][4]}

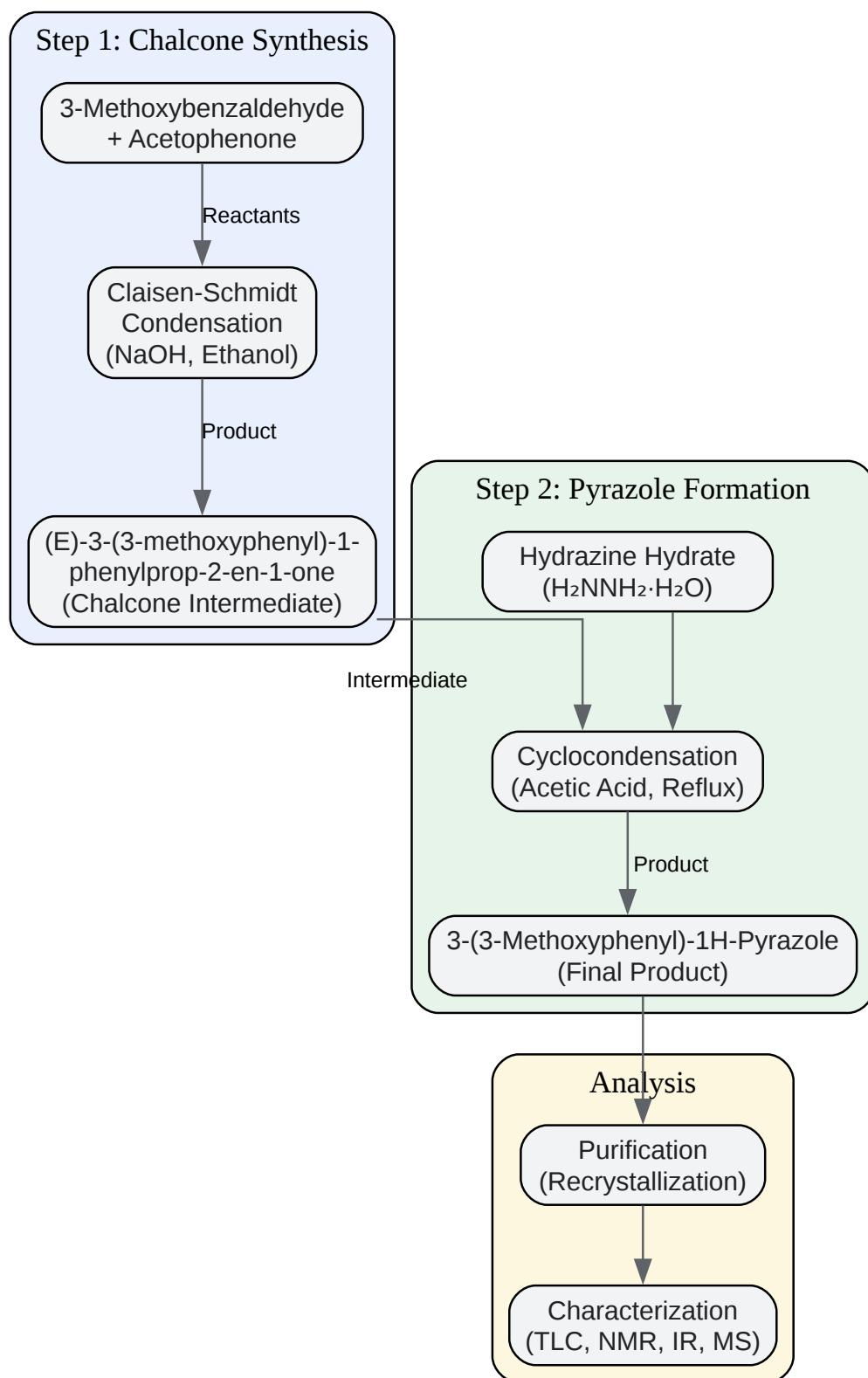
This application note provides a comprehensive, field-proven guide to the synthesis of **3-(3-Methoxyphenyl)-1H-pyrazole**. The strategy is a robust two-step process commencing with the Claisen-Schmidt condensation to form an α,β -unsaturated ketone (chalcone), followed by a cyclocondensation reaction with hydrazine hydrate.^{[5][6][7]} We will delve into the causality

behind experimental choices, provide detailed, self-validating protocols, and offer insights into characterization and optimization.

Overall Synthetic Strategy

The synthesis is bifurcated into two primary stages:

- Step 1: Chalcone Formation. Synthesis of (E)-3-(3-methoxyphenyl)-1-phenylprop-2-en-1-one via a base-catalyzed Claisen-Schmidt condensation between 3-methoxybenzaldehyde and acetophenone.
- Step 2: Pyrazole Cyclization. Reaction of the chalcone intermediate with hydrazine hydrate in an acidic medium to yield the target pyrazole via a pyrazoline intermediate.[\[7\]](#)[\[8\]](#)

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Caption: High-level workflow for the two-step synthesis of **3-(3-Methoxyphenyl)-1H-pyrazole**.

Part 1: Synthesis of (E)-3-(3-methoxyphenyl)-1-phenylprop-2-en-1-one (Chalcone)

Scientific Principle: The Claisen-Schmidt Condensation

This reaction is a cornerstone of carbon-carbon bond formation. It involves the condensation of an aromatic aldehyde (lacking α -hydrogens) with an enolizable ketone. The reaction is typically base-catalyzed.

- Causality of Reagents:
 - Sodium Hydroxide (NaOH): Acts as the catalyst. It abstracts an acidic α -proton from acetophenone to generate a reactive enolate ion.
 - Ethanol: Serves as a polar protic solvent, effectively dissolving the reactants and the base catalyst.
 - 3-Methoxybenzaldehyde: The electrophile. Its aldehyde carbonyl carbon is attacked by the nucleophilic enolate of acetophenone.
 - Ice-Cold Water: Used during workup to precipitate the chalcone product, which is typically a solid with low solubility in cold aqueous media, and to neutralize any remaining base.

Experimental Protocol

Reagent	M.W. (g/mol)	Amount	Moles (mmol)	Role
3-Methoxybenzaldehyde	136.15	2.72 g (2.4 mL)	20.0	Aldehyde
Acetophenone	120.15	2.40 g (2.3 mL)	20.0	Ketone
Sodium Hydroxide	40.00	1.60 g	40.0	Catalyst
Ethanol (95%)	-	40 mL	-	Solvent
Deionized Water	-	~300 mL	-	Workup

Procedure:

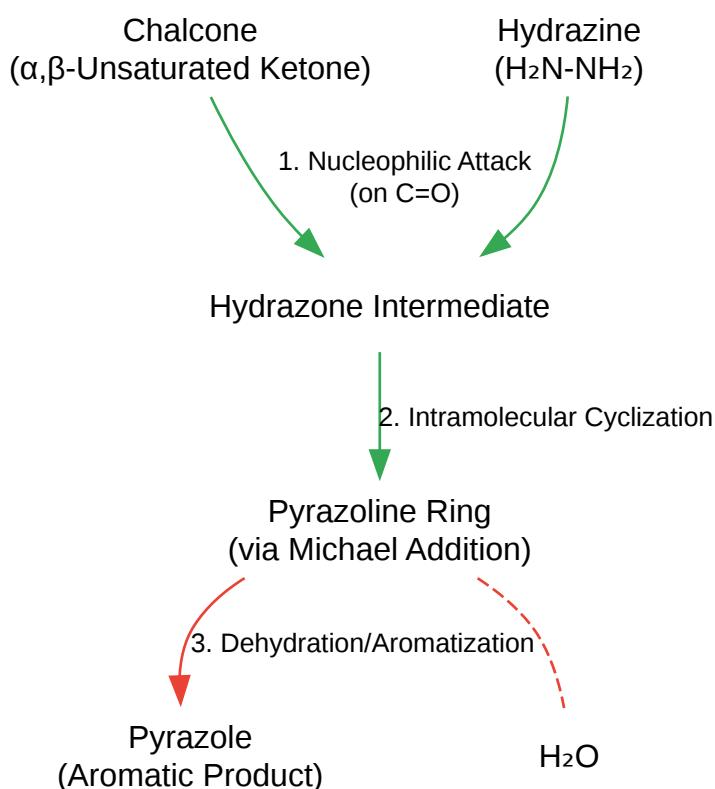
- **Catalyst Preparation:** In a 250 mL Erlenmeyer flask, dissolve 1.60 g of NaOH in 20 mL of deionized water. Add 20 mL of 95% ethanol and cool the solution to 15-20°C in an ice bath.
- **Reactant Solution:** In a separate beaker, mix 2.4 mL of 3-methoxybenzaldehyde and 2.3 mL of acetophenone.
- **Reaction Initiation:** While stirring the cooled NaOH solution vigorously, add the aldehyde-ketone mixture dropwise over 10-15 minutes. The reaction is exothermic; maintain the temperature below 25°C.
 - **Scientist's Note:** Maintaining a low temperature minimizes side reactions, such as self-condensation of the ketone. A color change to yellow or the formation of a precipitate indicates the reaction is proceeding.
- **Reaction Completion:** After the addition is complete, remove the flask from the ice bath and continue stirring at room temperature for 2-3 hours.
- **Monitoring:** Monitor the reaction progress using Thin Layer Chromatography (TLC) with a 4:1 Hexane:Ethyl Acetate eluent. The chalcone product should have an R_f value distinct from the starting materials.
- **Isolation:** Pour the reaction mixture into a beaker containing ~250 mL of ice-cold water. A yellow solid should precipitate.
- **Purification:** Collect the crude chalcone by vacuum filtration, washing thoroughly with cold water until the filtrate is neutral (pH ~7). Allow the product to air dry.
- **Recrystallization:** Recrystallize the crude solid from a minimal amount of hot ethanol to yield pale yellow crystals. Typical yield: 80-90%.

Part 2: Synthesis of 3-(3-Methoxyphenyl)-1H-pyrazole

Scientific Principle: Cyclocondensation with Hydrazine

The formation of the pyrazole ring from an α,β -unsaturated ketone (chalcone) and hydrazine is a classic example of heterocycle synthesis.[2][7]

- Mechanism Rationale:
 - Nucleophilic Attack: The terminal nitrogen of hydrazine hydrate acts as a nucleophile, attacking the carbonyl carbon of the chalcone to form a hydrazone intermediate.
 - Intramolecular Cyclization: The second nitrogen of the hydrazone then performs an intramolecular Michael-type addition to the β -carbon of the double bond, forming a five-membered pyrazoline ring.[5][8]
 - Aromatization: The pyrazoline intermediate undergoes dehydration (loss of a water molecule) under the acidic and heated conditions to yield the thermodynamically stable aromatic pyrazole ring.[7]
- Causality of Reagents:
 - Hydrazine Hydrate: The source of the two adjacent nitrogen atoms required for the pyrazole ring. A slight excess is often used to ensure complete reaction of the chalcone.[9]
 - Glacial Acetic Acid: Acts as both a solvent and a catalyst. It protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon for the initial attack, and facilitates the final dehydration step.[2][10]

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Caption: Simplified reaction mechanism for pyrazole formation from a chalcone.

Experimental Protocol

Reagent	M.W. (g/mol)	Amount	Moles (mmol)	Role
Chalcone (from Part 1)	238.29	2.38 g	10.0	Precursor
Hydrazine Hydrate (~64%)	50.06	0.8 mL	~16.5	N-N source
Glacial Acetic Acid	60.05	20 mL	-	Solvent/Catalyst

Procedure:

- Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser, add 2.38 g of the synthesized chalcone and 20 mL of glacial acetic acid.

- Reagent Addition: To this solution, add 0.8 mL of hydrazine hydrate.
- Reflux: Heat the reaction mixture to reflux (oil bath temperature ~120-130°C) for 6-8 hours.
 - Scientist's Note: The reflux is crucial for driving the cyclization and subsequent dehydration to the aromatic pyrazole. Longer times may be needed depending on the specific substrate.
- Monitoring: Follow the disappearance of the chalcone spot on TLC (4:1 Hexane:Ethyl Acetate). The pyrazole product is more polar and will have a lower R_f value.
- Isolation: After the reaction is complete, cool the mixture to room temperature. Pour the solution slowly into a beaker containing 200 mL of ice-cold water while stirring.
- Neutralization & Precipitation: Neutralize the solution by carefully adding a saturated solution of sodium bicarbonate until effervescence ceases (pH ~7-8). This will precipitate the crude product.
- Purification: Collect the solid by vacuum filtration, wash with ample cold water, and air dry.
- Recrystallization: Recrystallize the crude product from an ethanol/water mixture to obtain fine, off-white to white crystals of **3-(3-Methoxyphenyl)-1H-pyrazole**. Typical yield: 75-85%.

Troubleshooting and Optimization

Issue	Potential Cause	Recommended Solution
Low Yield in Step 1	Incomplete reaction; Base catalyst degradation.	Increase reaction time to 4 hours. Use freshly prepared NaOH solution.
Low Yield in Step 2	Incomplete cyclization/dehydration.	Increase reflux time to 10 hours. Ensure the acetic acid is glacial (anhydrous).
Oily Product	Presence of impurities or unreacted starting material.	Purify the crude product using column chromatography (Silica gel, Hexane/Ethyl Acetate gradient) before recrystallization.
Side Product Formation	Azine formation from aldehyde self-condensation. ^[9]	In related hydrazone syntheses, ensure a slight excess of hydrazine (1.1-1.2 eq) is used relative to the carbonyl compound. ^[9]

Characterization Data

The synthesized product should be characterized to confirm its identity and purity.

Technique	Expected Results for 3-(3-Methoxyphenyl)-1H-pyrazole ($C_{10}H_{11}N_2O$)
Appearance	White to off-white crystalline solid
1H NMR ($CDCl_3$, 400 MHz)	δ (ppm): ~10.0-12.0 (br s, 1H, NH), ~7.6 (d, 1H, pyrazole-H), ~7.2-7.4 (m, 3H, Ar-H), ~6.8-7.0 (m, 2H, Ar-H + pyrazole-H), ~3.85 (s, 3H, -OCH ₃). (Note: Shifts are estimates based on similar structures).[11][12]
^{13}C NMR ($CDCl_3$, 100 MHz)	δ (ppm): ~160 (Ar-C-O), ~148 (Pyrazole-C), ~139 (Pyrazole-C), ~133 (Ar-C), ~130 (Ar-CH), ~119 (Ar-CH), ~114 (Ar-CH), ~112 (Ar-CH), ~105 (Pyrazole-CH), ~55 (-OCH ₃). (Note: Shifts are estimates).[11]
FT-IR (KBr, cm^{-1})	~3100-3200 (N-H stretch), ~3000 (Ar C-H stretch), ~1600 (C=N stretch), ~1580 (C=C stretch), ~1250 (C-O stretch).
Mass Spec (ESI+)	m/z: 175.08 [M+H] ⁺ (Calculated for $C_{10}H_{11}N_2O^+$: 175.0866)

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